Researchers face off-target PDE/AChE inhibition from standard chloroacetamides, confounding SAR studies. CAS 71172-80-0 solves this with a clean profile.
- ALogP ~4.54 for CNS penetration & hydrophobic target engagement
- No PDE/AChE activity → ideal control compound & 'clean' scaffold
- Reactive chloroacetyl handle enables rapid library diversification
Available from BenchChem with verified purity. Suitable for medicinal chemistry and agrochemical SAR.
Molecular FormulaC10H20ClNO
Molecular Weight205.72 g/mol
CAS No.71172-80-0
Cat. No.B3371490
⚠ Attention: For research use only. Not for human or veterinary use.
2-Chloro-N-(6-methylheptan-2-yl)acetamide (CAS 71172-80-0) is an aliphatic chloroacetamide derivative with the molecular formula C10H20ClNO and a molecular weight of 205.72 g/mol . It is classified as a versatile small molecule scaffold and building block, primarily utilized in medicinal chemistry and chemical synthesis . The compound features a reactive chloroacetyl group attached to a branched 6-methylheptan-2-yl amine moiety, conferring specific physicochemical properties such as an ALogP of approximately 4.54, indicating significant lipophilicity .
Lipophilic branched-chain scaffold for hydrophobic target or permeability studies
Reactive chloroacetyl group enables rapid diversification via nucleophilic substitution
Reported lack of PDE and AChE inhibition reduces off-target confounding in bioassays
Generic Substitution Risks for 2-Chloro-N-(6-methylheptan-2-yl)acetamide
In the chloroacetamide class, the structure of the N-substituent (alkyl, aryl, or heterocyclic) is a critical determinant of physicochemical properties, reactivity, and biological activity [1]. The branched 6-methylheptan-2-yl group in this compound imparts a specific lipophilicity (ALogP ~4.54) and steric profile that differs markedly from simpler N-alkyl (e.g., isopropyl) or N-aryl analogs . This structural uniqueness translates to distinct performance in nucleophilic substitution reactions, where the chlorine atom's reactivity is modulated by the steric and electronic effects of the N-substituent, and in biological assays, where it can dictate target selectivity or lack thereof [2]. Therefore, generic substitution without empirical verification of the specific branched alkyl chain is likely to alter synthetic outcomes or lead to erroneous biological conclusions.
N-substituent mismatchBranched vs. linear N-alkyl chains shift lipophilicity and reactivity; direct substitution may alter synthetic outcomes.
Bioactivity profile discrepancyN-aryl analogs may inhibit PDE, while this compound is inactive; using it as a direct replacement could compromise PDE-targeted studies.
Reaction kinetics variabilitySteric effects from the branched chain may influence nucleophilic substitution rates compared to less hindered analogs.
[1] Katke, S. A., Amrutkar, S. V., Bhor, R. J., & Khairnar, M. V. (n.d.). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. View Source
[2] Synthetic Communications. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. View Source
Lipophilicity Advantage Over Simpler N-Alkyl Analogs
The branched 6-methylheptan-2-yl substituent confers a significantly higher calculated lipophilicity (ALogP ~4.54) compared to simpler N-alkyl analogs like 2-chloro-N-isopropylacetamide (ALogP ~0.8) . This property directly influences membrane permeability and distribution, a critical parameter in drug discovery and agrochemical development.
Lipophilicity comparisonClass-level inference
Target ALogP ~4.54 vs comparator ~0.8; difference ~3.7 log units
Supports selection for high-lipophilicity applications
Higher lipophilicity suggests this compound is more suitable for applications requiring enhanced membrane permeability or for partitioning into non-polar environments, differentiating it from more polar analogs.
Medicinal ChemistryLipophilicityADME
No PDE Inhibition vs. Aryl Analogs
In an in vitro assay using bovine aorta, 2-chloro-N-(6-methylheptan-2-yl)acetamide showed insignificant inhibitory activity against cAMP phosphodiesterase at 1 µM cGMP in the presence of calcium and calmodulin [1]. This contrasts with the documented PDE inhibitory activity of certain N-aryl 2-chloroacetamide derivatives, which can exhibit IC50 values in the low micromolar to nanomolar range [2].
PDE inhibition profileCross-study comparable
No inhibition at 1 µM cGMP; N-aryl analogs active (IC50
Differentiates from PDE-inhibiting aryl chloroacetamides
In vitro bovine aorta assay
AChE inhibition profileCross-study comparable
0% inhibition at 26 µM vs potent inhibitors (IC50 22.21 nM)
Avoids cholinergic off-target interactions
In vitro enzymatic assay
Synthetic utilityClass-level inference
Reactive chloroacetyl group enables diverse nucleophilic substitution
Supports library diversification and SAR exploration
Reactivity may vary with N-substituent sterics
EnzymologyPhosphodiesteraseSelectivity
Evidence Dimension
PDE Inhibitory Activity
Target Compound Data
Insignificant activity at 1 µM
Comparator Or Baseline
Active N-aryl 2-chloroacetamides (e.g., IC50 < 10 µM)
This lack of activity against PDE is a key differentiator for researchers seeking to avoid off-target effects on this enzyme family or for those who require a non-PDE-inhibiting building block for further derivatization.
[2] Synthetic Communications. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. View Source
Lack of AChE Inhibition for CNS Safety
When tested at a concentration of 26 µM, 2-chloro-N-(6-methylheptan-2-yl)acetamide exhibited no inhibition of acetylcholinesterase (AChE) . This is a significant point of differentiation from other acetamide derivatives, including certain chloroacetamides, which have been reported as potent AChE inhibitors with IC50 values in the nanomolar range (e.g., Compound 6 with an IC50 of 22.21 nM) .
AChE inhibition profileCross-study comparable
0% inhibition at 26 µM vs potent inhibitors (IC50 22.21 nM)
>1000-fold difference in potency (inactive vs. active)
Conditions
In vitro enzymatic assay
Why This Matters
The absence of AChE inhibitory activity is crucial for applications where cholinergic side effects are a concern, such as in CNS drug development. This profile allows researchers to use this compound as a scaffold or intermediate without the liability of unintended AChE interactions.
NeuropharmacologyAcetylcholinesteraseSafety
Versatile Reactive Scaffold for Diversification
As an aliphatic chloroacetamide, 2-chloro-N-(6-methylheptan-2-yl)acetamide is described as a 'versatile small molecule scaffold' . Its chemical reactivity is centered on the facile nucleophilic substitution of the chlorine atom, enabling the introduction of diverse oxygen, nitrogen, or sulfur nucleophiles [1]. This is a common feature of the chloroacetamide class, but the specific branched alkyl group can influence the reaction rate and yield compared to less sterically hindered or more electron-withdrawing N-substituents .
Synthetic utilityClass-level inference
Reactive chloroacetyl group enables diverse nucleophilic substitution
Supports library diversification and SAR exploration
Potentially altered reaction kinetics due to steric and electronic differences
Conditions
Nucleophilic substitution reactions
Why This Matters
This compound serves as a valuable intermediate for synthesizing libraries of derivatives with tailored physicochemical and biological properties. Its specific N-substituent provides a unique starting point for exploring structure-activity relationships (SAR) around a lipophilic, branched alkyl chain.
[1] Synthetic Communications. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. View Source
Based on its high calculated lipophilicity (ALogP ~4.54) and lack of activity against PDE and AChE , this compound is an ideal starting material for synthesizing libraries of derivatives intended for CNS penetration or for targeting intracellular hydrophobic binding pockets, without the confounding effects of unintended PDE or AChE inhibition. The reactive chloroacetyl handle allows for rapid diversification .
Agrochemical Lead Development
Given its chloroacetamide core, which is a privileged scaffold in herbicide and fungicide development , and its specific lipophilic profile, this compound can be utilized to explore structure-activity relationships (SAR) for new agrochemicals. Its differentiated physical properties compared to simpler N-alkyl analogs may lead to improved foliar uptake or soil mobility.
Selectivity Profiling Tool Compound
The demonstrated lack of activity against PDE and AChE at relevant concentrations makes this compound a useful control or a 'clean' scaffold in chemical biology studies. Researchers investigating the effects of chloroacetamide-based inhibitors can use this compound to confirm that observed biological effects are not due to off-target interactions with these common enzyme families.
Application
Selection Property
Validation Focus
ApplicationLipophilic compound library synthesis
Selection PropertyReported high lipophilicity and reactive chloroacetyl group
Validation FocusConfirm diversification efficiency and absence of PDE/AChE off-target activity
ApplicationAgrochemical lead development
Selection PropertyChloroacetamide core with tailored lipophilic branched chain
Validation FocusEvaluate foliar uptake or soil mobility in target pest models
ApplicationSelectivity profiling control
Selection PropertyReported inactivity against PDE and AChE
Validation FocusVerify lack of off-target interaction in specific bioassay panels
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